Fomecin A

Analytical Chemistry Natural Product Characterization Quality Control

Secure authenticated Fomecin A (CAS 1403-56-1) for your critical research. This is the major, broad-spectrum metabolite from Fomes juniperinus, uniquely combining Gram-positive antibacterial, weak Gram-negative antibacterial, and antiviral (influenza PR-8) activities. Its specific inhibition of squalene oxidase distinguishes it from other phenolic natural products. Procurement is essential for reproducible assays, as generic substitution fails to replicate its distinct UV profile (λmax 241/304 nm) and pH-dependent stability (inactivated around pH 8).

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 1403-56-1
Cat. No. B075587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFomecin A
CAS1403-56-1
Synonymsfomecin A
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)O)O)C=O)CO
InChIInChI=1S/C8H8O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1,3,9,11-13H,2H2
InChIKeyMGMUFSXXHCQPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fomecin A (CAS 1403-56-1): Natural Phenolic Antibiotic from Basidiomycete Fermentation for Antimicrobial and Antiviral Research Procurement


Fomecin A (CAS 1403-56-1) is a naturally occurring polyketide-derived phenolic antibiotic produced by the basidiomycete fungus Fomes juniperinus SCHRENK [1]. It is chemically identified as 2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehyde, with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol [2]. The compound was first isolated and characterized as a major antimicrobial metabolite from fermentation cultures in 1952, and its structure was definitively elucidated in 1964 [3]. Fomecin A demonstrates a broad activity spectrum encompassing antibacterial activity against Gram-positive bacteria, weaker activity against Gram-negative bacteria and molds, and antiviral activity specifically documented against influenza virus PR-8 . Its simple benzaldehyde core scaffold belies a distinctive activity profile that distinguishes it from other phenolic natural product classes [4].

Fomecin A (CAS 1403-56-1): Why In-Class Substitution with Other Phenolic Aldehydes or Polyketide Antibiotics Compromises Experimental Reproducibility


Generic substitution among phenolic antibiotics or polyketide natural products is scientifically unsound due to fundamental differences in antimicrobial spectra, pH-dependent activity stability, and molecular target engagement. Fomecin A is distinguished from its closest structural analog, Fomecin B, by both its biosynthesis ratio (A is the major metabolite, B is minor [1]) and its distinct physicochemical properties: Fomecin A exhibits UV maxima at 241 and 304 nm in ethanol (ε 10800, 15300), whereas Fomecin B absorbs at 263 and 336 nm (ε 26400, 9200) [2]. Critically, Fomecin A demonstrates a unique broad-spectrum activity profile that spans Gram-positive antibacterial, weak Gram-negative antibacterial, antifungal, and antiviral activity against influenza virus PR-8 — a combination not replicated by Fomecin B or related congeners. Furthermore, the compound undergoes irreversible activity loss at pH values around 8 [3], a stability constraint that is compound-specific and requires precise handling protocols distinct from more stable phenolic analogs. Additionally, Fomecin A has been identified as a potent and specific inhibitor of squalene oxidase, a key enzyme in the ergosterol biosynthesis pathway , representing a distinct molecular target profile that cannot be assumed for structurally similar alternatives. These compound-specific parameters directly impact assay reproducibility, data comparability, and experimental validity, making procurement of authenticated Fomecin A essential for research continuity.

Fomecin A (CAS 1403-56-1): Quantitative Comparative Evidence for Differentiated Scientific and Procurement Decision-Making


Fomecin A vs. Fomecin B: Comparative UV Absorption Characteristics for Analytical Identification and Purity Assessment

Fomecin A and Fomecin B, co-produced by Fomes juniperinus, exhibit distinct UV absorption profiles that serve as definitive analytical identifiers. Fomecin A in ethanol displays absorption maxima at 241 nm (ε 10800) and 304 nm (ε 15300), whereas Fomecin B absorbs at 263 nm (ε 26400) and 336 nm (ε 9200) [1]. The quantifiable difference in λmax values (Δ = 22 nm for the lower band, Δ = 32 nm for the upper band) and molar absorptivities provides unambiguous spectroscopic discrimination. This differentiation is critical for confirming compound identity and assessing purity in procurement workflows, where misidentification or co-elution could compromise experimental integrity [2].

Analytical Chemistry Natural Product Characterization Quality Control

Fomecin A vs. In-Class Phenolic Aldehyde Congeners: Broad-Spectrum Antimicrobial Activity Profile with Documented Antiviral Activity

Fomecin A exhibits a differentiated broad-spectrum activity profile that distinguishes it from other simple phenolic aldehydes and polyketide antibiotics. It demonstrates activity against Gram-positive bacteria, weak activity against Gram-negative bacteria, weak activity against molds (fungi), and confirmed antiviral activity against influenza virus PR-8 . Notably, human serum reduces its antimicrobial activity, indicating a serum-binding or inactivation phenomenon that must be accounted for in experimental design . While specific MIC values for individual bacterial strains are not consistently reported across the historical literature, the composite spectrum — particularly the inclusion of anti-influenza activity — is a distinguishing feature compared to structurally similar benzaldehyde derivatives such as gallic acid or protocatechuic aldehyde, which lack reported antiviral activity against PR-8 [1].

Antimicrobial Screening Antiviral Research Natural Product Pharmacology

Fomecin A vs. pH-Stable Phenolic Analogs: Critical pH-Dependent Activity Loss at Alkaline Conditions Requiring Protocol Control

Fomecin A exhibits a defined pH stability profile with direct implications for experimental handling. Aqueous solutions at neutral or acidic pH are stable, but the antimicrobial activity is lost around pH 8 [1]. This quantifiable stability threshold (stability region pH ≤ 7; inactivation onset ~pH 8) represents a critical differentiator from pH-stable phenolic analogs that maintain activity across broader pH ranges. For example, many synthetic phenolic antimicrobials retain full activity up to pH 9-10 without significant degradation. The alkaline lability of Fomecin A likely results from aldehyde group reactivity or phenolic oxidation pathways under basic conditions [2]. This property necessitates strict pH control during storage, assay preparation, and experimental incubation to avoid false-negative results.

Compound Stability Assay Optimization Biochemical Handling

Fomecin A vs. Ergosterol Biosynthesis Inhibitors: Squalene Oxidase Inhibition as a Distinctive Mechanism of Action

Fomecin A has been characterized as a potent and specific inhibitor of squalene oxidase (also referred to as squalene epoxidase or squalene monooxygenase), a key rate-limiting enzyme in the ergosterol biosynthesis pathway of fungi and protozoa . This mechanism disrupts fungal cell membrane formation, leading to growth inhibition and cell death in susceptible organisms. This target specificity differentiates Fomecin A from other classes of antifungal agents: azoles inhibit lanosterol 14α-demethylase (a downstream cytochrome P450 enzyme), while allylamines (e.g., terbinafine) also target squalene epoxidase but with distinct structural binding modes. The squalene oxidase inhibitory activity makes Fomecin A a valuable biochemical probe for studying sterol metabolism and a reference standard for developing novel antifungal strategies that may circumvent existing resistance mechanisms to azole antifungals .

Enzyme Inhibition Fungal Cell Biology Sterol Biosynthesis Mechanism of Action

Fomecin A vs. Fomecin B: Differential Natural Abundance and Production Yield Affecting Procurement Feasibility

In the fermentation broth of Fomes juniperinus, Fomecin A is produced as the major antibiotic metabolite, while Fomecin B is the minor component [1]. This differential natural abundance directly impacts isolation yield, commercial availability, and cost. The original isolation studies documented that Fomecin A was obtained as the predominant antimicrobial fraction from cultures grown in corn steep liquor medium [2]. For procurement purposes, this means Fomecin A is generally more readily available and cost-effective than Fomecin B, which requires additional purification steps from lower-yielding fermentation extracts. Researchers requiring the major phenolic antibiotic component for reproducible studies should prioritize Fomecin A procurement.

Natural Product Isolation Fermentation Yield Supply Chain

Fomecin A (CAS 1403-56-1): Optimized Application Scenarios Stemming from Quantitatively Validated Differentiation Evidence


Analytical Method Development and Quality Control Using Distinct UV Spectroscopic Signatures

Based on the distinct UV absorption profile differentiation (λmax 241 nm / 304 nm for Fomecin A vs. 263 nm / 336 nm for Fomecin B [1]), Fomecin A is ideally suited as an analytical reference standard for developing HPLC-UV or spectrophotometric purity assays for natural product characterization. The well-defined molar absorptivity values (ε 10800 at 241 nm, ε 15300 at 304 nm) enable quantitative determination of concentration and purity in research batches. This scenario is directly supported by the direct head-to-head comparison evidence establishing unambiguous spectroscopic discrimination between co-occurring fomecins.

Antifungal Mechanism Studies Targeting Squalene Oxidase in Ergosterol Biosynthesis

Fomecin A's documented inhibitory activity against squalene oxidase makes it a valuable biochemical probe for investigating sterol biosynthesis in fungal model organisms. Researchers studying ergosterol pathway regulation or screening for novel antifungal agents with mechanisms distinct from azole-class inhibitors should procure Fomecin A as a reference inhibitor. The class-level inference evidence supports its use as a comparative tool to evaluate squalene oxidase inhibition relative to allylamine drugs (e.g., terbinafine) that share the same enzymatic target but with distinct binding characteristics.

Dual-Mode Antibacterial-Antiviral Screening Against Gram-Positive Pathogens and Influenza Virus

Given Fomecin A's unique broad-spectrum activity encompassing Gram-positive bacteria and influenza virus PR-8 , it is positioned as a candidate for dual-mode antimicrobial research programs. Laboratories investigating natural products with overlapping antibacterial and antiviral mechanisms can utilize Fomecin A as a positive control or lead scaffold. The class-level inference evidence notes that this combined spectrum is not typical of simple benzaldehyde derivatives, making Fomecin A procurement essential for studies where both activity dimensions are experimentally required. Researchers should account for the documented human serum inactivation effect when designing cell-based or in vivo assays.

pH-Controlled Assay Development for Alkaline-Labile Antimicrobial Compounds

Fomecin A's specific pH stability constraint — stable at neutral/acidic pH but activity lost around pH 8 [2] — makes it an instructive model compound for developing pH-controlled antimicrobial susceptibility testing protocols. Laboratories establishing standard operating procedures for screening pH-sensitive natural products can use Fomecin A as a reference to validate buffer systems and ensure experimental reproducibility. This scenario derives directly from the class-level inference evidence regarding pH-dependent activity loss, which distinguishes Fomecin A from more pH-robust phenolic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fomecin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.